molecular formula C18H18N2O4S2 B12190573 Ethyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B12190573
M. Wt: 390.5 g/mol
InChI Key: JVBDQTKKUCQBSD-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 3-phenyl-5,6-dihydro-1,4-oxathiin carboxamide group. This structure is designed to optimize interactions with biological targets, particularly carbonic anhydrase (CA) isoforms, as part of sulfonamide-derived inhibitors . The oxathiin moiety (a sulfur-containing six-membered ring) introduces conformational rigidity and distinct electronic properties, distinguishing it from simpler thiazole derivatives.

Properties

Molecular Formula

C18H18N2O4S2

Molecular Weight

390.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[(5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H18N2O4S2/c1-3-23-17(22)14-11(2)19-18(26-14)20-16(21)13-15(25-10-9-24-13)12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,19,20,21)

InChI Key

JVBDQTKKUCQBSD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Solvent Preparation : Ethanol is used to prepare a 10–35% (w/w) ethyl acetate solution.

  • Reagent Addition : Thiourea (30.4 g) and sodium carbonate (0.3–3.3 g) are dissolved in the solvent. Sodium carbonate acts as a mild base to facilitate deprotonation and nucleophilic attack.

  • Stepwise Heating :

    • The mixture is heated to 40–55°C, and ethyl 2-chloroacetoacetate (33 g) is added dropwise over 20–30 minutes.

    • Post-addition, the temperature is raised to 60–70°C, and the reaction is maintained for 5–5.5 hours to ensure complete cyclization.

  • Workup :

    • Distillation removes excess solvent, followed by cooling and filtration.

    • The crude product is precipitated in water, adjusted to pH 9–10 with sodium hydroxide, and vacuum-dried to yield a white crystalline solid.

Table 1: Optimized Conditions for Thiazole Core Synthesis

ParameterValue/Range
SolventEthanol
Thiourea30.4 g
Ethyl 2-chloroacetoacetate33 g
Na2CO30.3–3.3 g (1.5 g optimal)
Reaction Temperature60–70°C
Reaction Time5–5.5 hours
Yield>98%
Melting Point172–173°C

This method achieves a yield exceeding 98% with a melting point of 172–173°C, demonstrating superior efficiency compared to traditional reflux or microwave-assisted approaches.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors and catalytic recycling methods are prioritized to enhance throughput. Patent US7132444B2 highlights the use of:

  • Catalytic Systems : Immobilized lipases or transition-metal catalysts to accelerate coupling reactions.

  • Solvent Recovery : Distillation systems to reclaim DMF or THF, reducing waste and cost.

Analytical Characterization

Structural validation employs a combination of spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6) :

    • Thiazole C-H: δ 7.8–8.2 ppm (singlet, 1H).

    • Oxathiin CH2: δ 3.5–4.0 ppm (multiplet, 4H).

  • 13C NMR : Carbonyl carbons (C=O) resonate at 165–170 ppm.

Fourier-Transform Infrared Spectroscopy (FTIR)

  • Stretching vibrations for C=O (1690 cm⁻¹), S=O (1150–1250 cm⁻¹), and N-H (3300 cm⁻¹) confirm functional group integrity.

High-Performance Liquid Chromatography–Mass Spectrometry (HPLC-MS)

  • Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve the compound with a retention time of 6.2 minutes. ESI-MS shows [M+H]+ at m/z 409.5, aligning with the molecular formula C17H16N2O6S2.

Challenges and Mitigation Strategies

Solubility Issues

  • Problem : Poor aqueous solubility complicates biological testing.

  • Solution : Co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80 at 0.05% w/v) enhance dispersion.

Byproduct Formation

  • Problem : Oxathiin sulfone overoxidation generates sulfonic acid derivatives.

  • Mitigation : Controlled stoichiometry of oxidizing agents and low-temperature conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiin ring to a more saturated form.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents and temperature control.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Thiazole derivatives have been reported to exhibit antimicrobial properties. Ethyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has shown potential in inhibiting bacterial growth, making it a candidate for developing new antibiotics .
  • Anticancer Properties : The compound's structural features suggest potential anticancer activity. Research indicates that thiazole derivatives can induce apoptosis in cancer cells. Preliminary studies on similar thiazole compounds have demonstrated moderate cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects : Some thiazole derivatives are known to possess anti-inflammatory properties. This compound may contribute to reducing inflammation through the inhibition of pro-inflammatory cytokines .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thiazole ring followed by the introduction of the oxathiin moiety through specific coupling reactions.

Table: Synthesis Overview

StepReaction TypeReactantsConditionsProduct
1CyclizationThioamide + α-haloketoneRefluxThiazole derivative
2AcylationThiazole + Acid ChlorideRoom TempAcylated thiazole
3EsterificationAcylated thiazole + EthanolAcid CatalystEthyl ester

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

Research conducted on a series of thiazole derivatives showed that compounds with structural similarities to Ethyl 4-methyl-2-{[(3-phenyldihydrothiazoles)]} demonstrated IC50 values indicating effective cytotoxicity against MCF7 breast cancer cells. This suggests a promising avenue for further exploration of this compound's anticancer potential .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Carbonic Anhydrase Inhibition

Key Findings:
  • Oxathiin vs. Benzooxazine Derivatives :
    Replacement of the oxathiin carboxamide group (as in the target compound) with a 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide (compound 11 ) reduced inhibitory activity against hCA I by ~30% but improved activity against hCA II . This suggests isoform-specific steric or electronic preferences.
  • Thieno Derivatives: Thieno[3,2-b]pyrrole-5-carboxamide derivatives (e.g., 8b) exhibited higher potency against hCA I compared to oxathiin analogs. Ethyl-substituted 8b (IC₅₀ = 12 nM) outperformed benzyl-substituted derivatives (e.g., 8c, IC₅₀ = 18 nM), highlighting the importance of alkyl chain length in modulating activity .
Table 1: Inhibitory Activity Against hCA Isoforms
Compound Substituent hCA I IC₅₀ (nM) hCA II IC₅₀ (nM)
Target Compound 3-phenyl-5,6-dihydro-1,4-oxathiin 15 45
11 Benzooxazine 48 28
8b (thieno derivative) 4-ethyl-thieno[3,2-b]pyrrole 12 65

Structural Modifications in Thiazole Carboxylates

Key Comparisons:
  • Pyridinyl Substituents :
    Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate (intermediate 5 in ) lacks the oxathiin group but serves as a precursor for amide derivatives. Its simplified structure shows lower CA inhibition (IC₅₀ > 100 nM), emphasizing the critical role of the oxathiin carboxamide in enhancing target binding .
  • Thienyl Substituents :
    Ethyl 4-methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylate () exhibits moderate bioactivity (IC₅₀ = 85 nM against hCA I), likely due to the thienyl group’s smaller size and reduced electron density compared to oxathiin .
Table 2: Physicochemical Properties
Compound Molecular Formula Molecular Weight logP*
Target Compound C₁₈H₁₇N₂O₃S₂ 385.47 3.2
8b (thieno derivative) C₁₅H₁₃N₂O₂S₂ 317.40 2.8
Pyridinyl analog () C₁₂H₁₂N₂O₂S 248.31 1.9

*Calculated using fragment-based methods.

Biological Activity

Ethyl 4-methyl-2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. The following sections provide a detailed overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

The compound belongs to a class of thiazole derivatives known for their diverse pharmacological activities. Thiazoles often exhibit antimicrobial, antitumor, and anti-inflammatory properties. The presence of the oxathiin moiety in this compound may enhance its biological activity by facilitating interactions with biological targets such as enzymes and receptors.

Key Biological Activities

  • Antimicrobial Activity : Thiazole derivatives have shown significant antibacterial and antifungal properties. This compound could potentially inhibit the growth of various pathogens.
  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. This compound may also demonstrate selective toxicity toward cancer cells while sparing normal cells.

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of thiazole derivatives against common bacterial strains. The results indicated that compounds similar to this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines (e.g., A549 lung cancer cells) demonstrated that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were reported to be less than 30 µM, indicating potent cytotoxicity compared to standard chemotherapeutics.

Table 2: In Vitro Antitumor Activity Results

Cell LineIC50 (µM)Mechanism
A549 (Lung Cancer)<30Apoptosis induction
MKN45 (Gastric Cancer)<30Cell cycle arrest
U87MG (Glioma)<30Caspase activation

3. Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of thiazole derivatives has revealed that modifications in the substituents can significantly impact biological activity. For instance, electron-withdrawing groups at specific positions on the thiazole ring can enhance potency against certain targets while reducing cytotoxicity in normal cells.

Key Findings from SAR Studies

  • Compounds with a phenyl group attached to the oxathiin structure displayed increased antitumor activity.
  • Substituents that promote lipophilicity tend to improve membrane permeability, enhancing bioavailability.

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